4-Amino-2-isobutylpyridazin-3(2H)-one
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Overview
Description
4-Amino-2-isobutylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-isobutylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-isobutylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-isobutylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methylpyridazin-3(2H)-one
- 4-Amino-2-ethylpyridazin-3(2H)-one
- 4-Amino-2-propylpyridazin-3(2H)-one
Uniqueness
4-Amino-2-isobutylpyridazin-3(2H)-one is unique due to its specific isobutyl substitution, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-amino-2-(2-methylpropyl)pyridazin-3-one |
InChI |
InChI=1S/C8H13N3O/c1-6(2)5-11-8(12)7(9)3-4-10-11/h3-4,6H,5,9H2,1-2H3 |
InChI Key |
KMKWUFDZGLJCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC=N1)N |
Origin of Product |
United States |
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